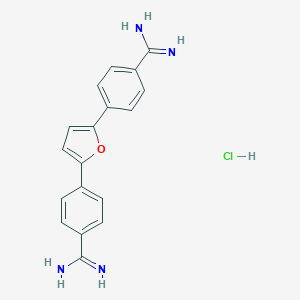

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride

Übersicht

Beschreibung

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride (CAS: 55368-40-6) is a bis-benzimidamide derivative featuring a central furan ring connecting two benzimidamide moieties. It is synthesized with high purity (≥98%) and is typically used in research settings, though its specific therapeutic applications remain under investigation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Furamidin beinhaltet typischerweise die Herstellung von Schlüsselzwischenprodukten wie 2,5-Bis(4-cyanophenyl)furan. Dieses Zwischenprodukt wird dann durch eine Reihe chemischer Reaktionen in Furamidin umgewandelt. Ein übliches Verfahren umfasst die Reduktion der Nitrilgruppen zu Amidinen unter Verwendung von Reagenzien wie Wasserstoffgas in Gegenwart eines Katalysators .

Industrielle Produktionsmethoden: Die industrielle Produktion von Furamidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion, während gleichzeitig Konsistenz und Qualität erhalten bleiben .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Furamidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Furamidin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: Furamidin kann an Substitutionsreaktionen teilnehmen, insbesondere an den Amiddingruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.

Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Furamidinoxide ergeben, während die Reduktion verschiedene Amidinderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Furamidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als DNA-Bindemittel in verschiedenen biochemischen Assays verwendet.

Biologie: Furamidin wird in Studien verwendet, die sich mit DNA-Protein-Wechselwirkungen und Genregulation befassen.

Medizin: Die Verbindung hat sich als vielversprechendes Antiparasitikum und Antitumormittel erwiesen. .

5. Wirkmechanismus

Furamidin übt seine Wirkung hauptsächlich durch seine Fähigkeit aus, an den kleinen Graben der DNA zu binden. Diese Bindung stört die Replikations- und Transkriptionsprozesse der Zielzellen. Im Falle von parasitären Infektionen stört Furamidin die DNA der Parasiten, was zu deren Absterben führt. In Krebszellen hemmt die Verbindung die Proliferation von Tumorzellen, indem sie deren DNA stört .

Ähnliche Verbindungen:

Pentamidin: Eine weitere Diaminidinverbindung, die als Antiparasitikum verwendet wird.

Berenil: Bekannt für seine DNA-Bindungseigenschaften und in der Veterinärmedizin verwendet.

DB820 und CPD0801: Aza-Analoga von Furamidin mit ähnlichen Trypanocid-Eigenschaften.

Einzigartigkeit von Furamidin: Furamidin zeichnet sich durch seine hohe Potenz und Selektivität für die DNA-Bindung aus. Es hat in bestimmten Anwendungen eine bessere Wirksamkeit als seine Analoga gezeigt. So hemmt Furamidin beispielsweise Tyrosyl-DNA-Phosphodiesterase (Tdp1) effektiver als Berenil und Pentamidin . Darüber hinaus macht seine Fähigkeit, sowohl an ein- als auch an doppelsträngige DNA zu binden, es zu einer vielseitigen Verbindung in verschiedenen Forschungs- und therapeutischen Anwendungen .

Wirkmechanismus

Furamidine exerts its effects primarily through its ability to bind to the minor groove of DNA. This binding interferes with the replication and transcription processes of the target cells. In the case of parasitic infections, furamidine disrupts the DNA of the parasites, leading to their death. In cancer cells, the compound inhibits the proliferation of tumor cells by interfering with their DNA .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of bis-benzimidamides with varying linker groups. Below is a systematic comparison with key analogs:

Pentamidine Isethionate

- Structure : 4,4’-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxy-ethanesulfonate) (CAS: 140-64-7).

- Linker : Flexible pentane-diyloxy chain.

- Molecular Weight : 592.70 g/mol .

- Applications : Clinically used as an antimicrobial agent, particularly for Pneumocystis pneumonia and leishmaniasis.

- Physicochemical Properties : Enhanced solubility due to the isethionate counterion and flexible linker, improving bioavailability compared to rigid analogs.

4,4′-Stilbenedicarboxamidine Dihydrochloride (Stilbamidine)

- Structure : Features a conjugated vinyl (stilbene) linker.

- Molecular Weight : 337.28 g/mol .

- Toxicity: High toxicity (e.g., murine LD₅₀: 18.9 mg/kg intravenous; 91 mg/kg intraperitoneal) due to strong DNA intercalation and metabolic instability .

- Safety Profile: Emits toxic HCl and NOx upon decomposition. Limited clinical use due to toxicity.

Benzothiazole Derivatives (Compounds 5, 6, 8, 9)

- Structures: Include nitro- or chlorophenyl-substituted benzothiazoles with furan linkers (e.g., Compound 5: 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride).

- Key Differences : Replace benzimidamide with benzothiazole rings, altering electronic properties and target selectivity.

- Synthesis : Prepared via condensation of aldehydes with dithiocarbamates under controlled heating, yielding compounds with purities >95% .

- Biological Activity : Demonstrated moderate antimicrobial and anticancer activity in preliminary studies, though less potent than Pentamidine .

Comparative Data Table

Mechanistic and Functional Insights

- Linker Rigidity: The furan linker in this compound may enhance binding to DNA minor grooves or enzyme pockets compared to flexible linkers in Pentamidine. However, this rigidity could reduce metabolic stability .

- Toxicity Trends: Stilbamidine’s high toxicity is linked to its DNA intercalation and reactive metabolites.

- Synthetic Accessibility : Benzothiazole derivatives () require multi-step synthesis with stringent temperature control, whereas bis-benzimidamides like the target compound may involve simpler amidine-forming reactions .

Biologische Aktivität

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride, also known as Furamidine dihydrochloride, is a synthetic compound notable for its unique structure comprising two benzimidamide moieties linked by a furan-2,5-diyl bridge. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antiparasitic properties.

- Chemical Formula : C₁₈H₁₈Cl₂N₄O

- Molecular Weight : 368.26 g/mol

- Structure : The compound features a furan linkage that enhances its solubility and biological activity compared to other similar compounds.

Antiparasitic Activity

Furamidine exhibits significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Furamidine's mechanism involves strong DNA-binding properties, which disrupts the parasitic life cycle.

Case Study Findings :

- In a study assessing various amidines, Furamidine demonstrated an effective concentration (EC50) that significantly reduced parasite viability while maintaining low toxicity to host cells. The selective index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50, indicated a promising therapeutic window for this compound .

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Furamidine | 0.25 | 20 | 80 |

| Benznidazole | 1.5 | 15 | 10 |

Antimicrobial Activity

Furamidine also exhibits broad-spectrum antimicrobial properties. Its structural similarity to other benzimidazole derivatives allows it to interact with bacterial DNA and inhibit growth.

Research Insights :

- Studies have shown that compounds with benzimidazole structures often display antibacterial activity due to their ability to intercalate DNA and inhibit topoisomerase enzymes. Furamidine's dual benzimidamide structure enhances its binding affinity and biological efficacy against various pathogens.

The biological activity of Furamidine is primarily attributed to its ability to bind to DNA and interfere with nucleic acid synthesis. This action is facilitated by:

- DNA Intercalation : The compound inserts itself between base pairs in DNA, disrupting replication.

- Enzyme Inhibition : It inhibits critical enzymes involved in DNA metabolism, such as topoisomerases.

Comparative Analysis with Similar Compounds

Furamidine can be compared with other structurally similar compounds like Furamidine and Benzimidazole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furamidine | Diamidine | Potent antiparasitic activity |

| Benzimidazole | Benzimidazole derivative | Broad-spectrum antibacterial properties |

| 2-Aminobenzimidazole | Amino-substituted benzimidazole | Exhibits anti-inflammatory effects |

The furan linkage in Furamidine enhances solubility and biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride?

The synthesis typically involves coupling benzimidamide derivatives via a furan-2,5-diyl linker. Key steps include:

- Intermediate preparation : Reacting benzimidamide precursors with furan-2,5-dicarbonyl chloride under anhydrous conditions.

- Purification : Chromatographic separation (e.g., silica gel) and recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) .

- Salt formation : Treating the free base with HCl gas in methanol to yield the dihydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons on the benzimidamide and furan moieties .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in the dihydrochloride form) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (556.76 g/mol) and purity .

Q. How is purity assessed during quality control?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors impurities (<2% threshold).

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., Cl content ≈ 12.7% for dihydrochloride) .

Advanced Research Questions

Q. How does the furan-2,5-diyl linker influence electronic properties and bioactivity?

The furan ring introduces π-conjugation, enhancing electron delocalization between benzimidamide groups. Computational studies (DFT) reveal:

- Reduced HOMO-LUMO gaps (~3.2 eV), suggesting redox activity relevant to enzyme inhibition.

- Steric effects from the furan bridge may limit binding to planar protein pockets .

Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended .

Q. What experimental design challenges arise in studying its mechanism of action?

- Solubility limitations : The dihydrochloride salt is hygroscopic; use anhydrous DMSO for stock solutions in cellular assays.

- Stability under physiological conditions : Monitor degradation via LC-MS in PBS (pH 7.4) over 24 hours to confirm assay validity .

- Off-target effects : Include structural analogs (e.g., non-furan-linked benzimidamides) as negative controls .

Q. How can conflicting bioactivity data in different studies be resolved?

- Dose-response validation : Ensure consistent molarity calculations (account for dihydrochloride counterions).

- Assay interference : Test for false positives (e.g., compound aggregation) using detergent-based controls (e.g., 0.01% Tween-20) .

- Structural analogs : Compare results with 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide (CAS 100-33-4) to isolate furan-specific effects .

Eigenschaften

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.